4-methyl-N-{2,2,2-tribromo-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide
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Overview
Description
4-methyl-N-{2,2,2-tribromo-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide is a complex organic compound with the molecular formula C18H19Br3N2O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{2,2,2-tribromo-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide typically involves the bromination of precursor compounds. One common method includes the reaction of 4-methylbenzoyl chloride with 2,2,2-tribromo-1-[(2,5-dimethylphenyl)amino]ethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{2,2,2-tribromo-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce debrominated derivatives .
Scientific Research Applications
4-methyl-N-{2,2,2-tribromo-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-{2,2,2-tribromo-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The bromine atoms play a crucial role in the compound’s reactivity, allowing it to form stable complexes with various biomolecules. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-{2,2,2-tribromo-1-(4-methoxyphenoxy)ethyl}benzamide
- 4-methyl-N-{2,2,2-tribromo-1-(2-naphthyloxy)ethyl}benzamide
- 4-methyl-N-{2,2,2-tribromo-1-(2-methoxyphenoxy)ethyl}benzamide
Uniqueness
4-methyl-N-{2,2,2-tribromo-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide is unique due to its specific substitution pattern on the benzamide and phenyl rings. The presence of multiple bromine atoms enhances its reactivity and potential for forming stable complexes, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-methyl-N-[2,2,2-tribromo-1-(2,5-dimethylanilino)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Br3N2O/c1-11-5-8-14(9-6-11)16(24)23-17(18(19,20)21)22-15-10-12(2)4-7-13(15)3/h4-10,17,22H,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGMHYHVFXVACC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)NC2=C(C=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Br3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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